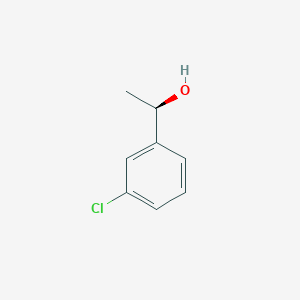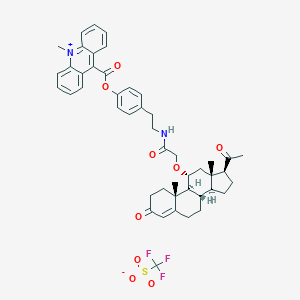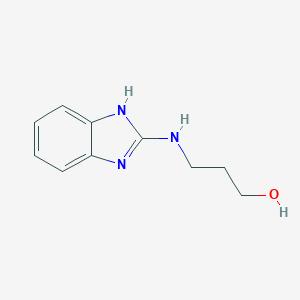
3-(1H-苯并咪唑-2-基氨基)丙醇-1
描述
3-(1H-benzimidazol-2-ylamino)propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, which have found applications in various fields including pharmaceuticals, due to their broad spectrum of biological activities. This compound, in particular, incorporates a benzimidazole ring attached to a propanol side chain through an amino linkage, suggesting its potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related benzimidazole compounds involves several key steps starting from o-phenylenediamines and α-hydroxy propionic acid, leading to 2-(α-hydroxy)ethyl benzimidazoles. These intermediates are then further reacted, for example, with substituted phenyl prop-2-en-1-ones and hydroxylamine, to produce various substituted benzimidazole derivatives (V. Reddy & K. R. Reddy, 2010).
Molecular Structure Analysis
Molecular structure and characterization of benzimidazole derivatives can be extensively analyzed using techniques such as IR, NMR (both 1H and 13C), and MS analyses. These analytical techniques provide detailed information on the molecular geometry, bonding, and functional groups present in the compound (M. Adardour et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, offering a path to a wide array of structurally diverse libraries. For instance, they can undergo reactions such as alkylation, ring closure, and condensation to yield a multitude of compounds with potential biological activities (G. Roman, 2013).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting points, and crystalline structure, can be significantly influenced by the nature of substitutions on the benzimidazole ring. The synthesis conditions, such as the use of microwave irradiation, can also affect the yield and purity of the final products (M. A. Rashid et al., 2012).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity with different chemical reagents and potential as intermediates for further chemical synthesis, have been explored. These properties are crucial for their application in developing novel compounds with desired biological activities (A. Farag et al., 2011).
科学研究应用
催化和化学合成
Emmanuel Blas Patricio-Rangel 等人 (2019) 进行的一项研究重点关注源自 2-(氨甲基)苯并咪唑的锌配合物的合成,展示了它们在柯蒂斯反应中的潜力,这对于化学合成和催化至关重要。这项研究阐明了合成配合物的结构和键合特性,突出了它们在设计有机合成新催化剂中的潜在应用 (Patricio-Rangel et al., 2019)。
抗病毒特性
R. Srivastava 等人 (2020) 合成了一系列烷基化苯并咪唑衍生物,并评估了它们的抗 HIV、抗 YFV(黄热病毒)和广谱抗病毒特性。这项研究强调了取代基性质和苯并咪唑部分位置对决定化合物的抗病毒效果的重要性。其中,特定的衍生物对 HIV 和 YFV 表现出有希望的活性,表明它们作为先导化合物开发新抗病毒药物的潜力 (Srivastava et al., 2020)。
DNA 相互作用和抗癌活性
Anup Paul 等人 (2015) 的另一项研究合成了新的苯并咪唑基席夫碱铜(II)配合物,以探索它们的 DNA 结合能力和对癌细胞系的细胞毒性。研究表明,这些配合物通过嵌入与 DNA 有效结合,并表现出显着的细胞毒性作用,特别是对肺癌、乳腺癌和宫颈癌细胞。这些发现表明苯并咪唑衍生物在癌症治疗中的潜力,尤其是在设计用于靶向 DNA 相互作用的金属基药物方面 (Paul et al., 2015)。
抗炎应用
Prakash Prajapat 和 G. L. Talesara (2016) 专注于苯并咪唑连接衍生物的合成和抗炎筛选。他们的工作涉及开发新化合物并评估它们对白化大鼠角叉菜胶诱导的爪水肿的疗效。一些合成的衍生物表现出显着的抗炎活性,展示了苯并咪唑衍生物在治疗炎症相关疾病中的治疗潜力 (Prajapat & Talesara, 2016)。
晶体工程
C. J. Matthews 等人 (2003) 的研究利用质子化苯并咪唑部分作为晶体工程的合成子,展示了它在构建具有所需性质的晶格中的用途。这项研究强调了苯并咪唑衍生物在材料科学中的潜力,特别是在开发具有特定功能的新型晶体材料方面 (Matthews et al., 2003)。
未来方向
The future directions for research on 3-(1H-benzimidazol-2-ylamino)propan-1-ol and related compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Additionally, their potential applications in medicinal chemistry could be investigated .
属性
IUPAC Name |
3-(1H-benzimidazol-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-7-3-6-11-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5,14H,3,6-7H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJELUAPZTLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275185 | |
| Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-ylamino)propan-1-ol | |
CAS RN |
120161-08-2 | |
| Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120161-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

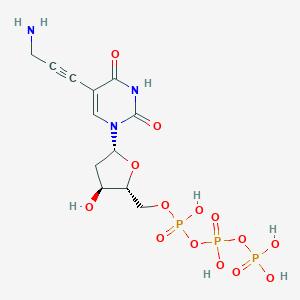
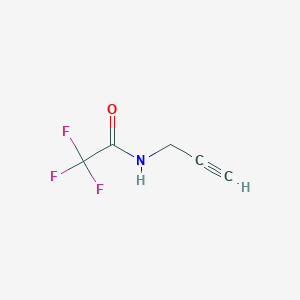
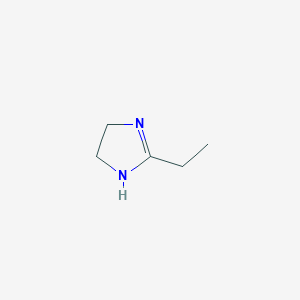
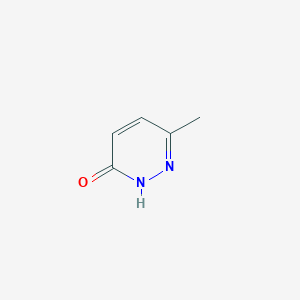
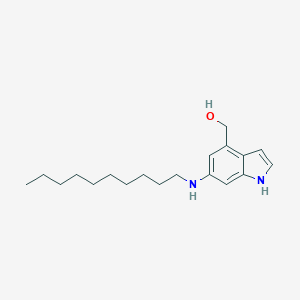
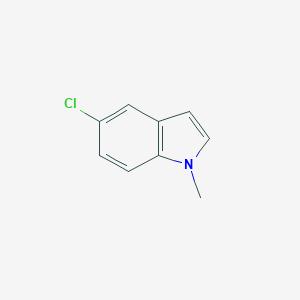
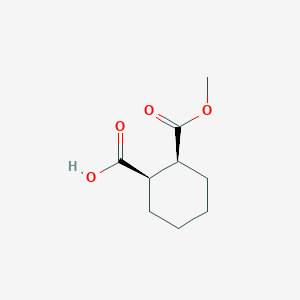
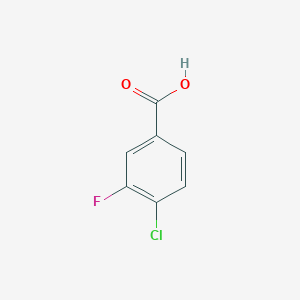
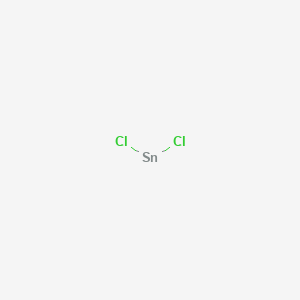
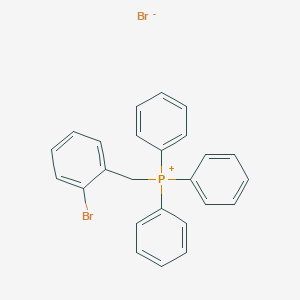
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
